Syncytium Formation Inhibition: AVGIGA vs. Altered-Sequence Oligopeptide Analogs
In a head-to-head comparison within the same study, the native-sequence hexapeptide AVGIGA completely inhibited HIV-1-induced syncytium formation in HeLa CD4+ cells with an ID50 of 0.75 mM, whereas oligopeptides possessing altered amino acid sequences (single or multiple substitutions within the N-terminal hexapeptide region) showed markedly reduced inhibitory activity under identical assay conditions [1]. The assay employed a vaccinia virus recombinant expressing HIV-1 envelope glycoprotein, with syncytium induction monitored from 4 h post-infection [1].
| Evidence Dimension | Inhibition of HIV-1 envelope glycoprotein-mediated syncytium formation (ID50) |
|---|---|
| Target Compound Data | ID50 = 0.75 mM (complete inhibition at saturating concentration) |
| Comparator Or Baseline | Altered-sequence oligopeptide analogs (gp41 N-terminal variants with amino acid substitutions); activity substantially reduced (exact ID50 values not reported; qualitative observation of reduced inhibition) |
| Quantified Difference | The native AVGIGA hexapeptide uniquely achieves complete fusion inhibition; altered sequences fail to reproduce this efficacy. |
| Conditions | HeLa CD4+ cells infected with vaccinia virus recombinant expressing HIV-1 envelope glycoprotein; syncytium formation assessed microscopy |
Why This Matters
A researcher selecting a gp41 fusion inhibitor must use the native AVGIGA sequence to obtain the validated ID50 benchmark of 0.75 mM; altered-sequence peptides are not functionally interchangeable and yield unpredictable, reduced inhibitory activity.
- [1] Owens, R. J., Tanner, C. C., Mulligan, M. J., Srinivas, R. V., & Compans, R. W. (1990). Oligopeptide inhibitors of HIV-induced syncytium formation. AIDS Research and Human Retroviruses, 6(11), 1289–1296. doi:10.1089/aid.1990.6.1289 View Source
